molecular formula C24H21N3O4S2 B2591517 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide CAS No. 307326-05-2

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2591517
CAS No.: 307326-05-2
M. Wt: 479.57
InChI Key: FXINDHYVWGHQQU-UHFFFAOYSA-N
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Description

The compound “N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide” is a complex organic molecule. It contains a benzothiazole moiety, which is a heterocyclic compound made up of a benzene ring fused to a thiazole ring. This moiety is often found in various pharmaceuticals due to its diverse biological activities .

Scientific Research Applications

Antimicrobial and Anticancer Applications

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide and related compounds have been extensively studied for their antimicrobial and anticancer properties. Patel et al. (2009) synthesized derivatives of this compound and screened them for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, suggesting a broad spectrum of biological applications (Patel, Sreenivasa, Jayachandran, & Kumar, 2009). Ravinaik et al. (2021) evaluated similar derivatives for anticancer activity, finding some compounds to exhibit higher anticancer activities than the reference drug etoposide (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Diuretic Activity

M. Yar and Ansari (2009) investigated the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, identifying N-(1,3-benzothiazol-2-yl)-1,1'-biphenyl-4-carboxamide as a promising candidate for diuretic applications (Yar & Ansari, 2009).

Anticonvulsant Properties

Khokra et al. (2019) synthesized derivatives linked to a benzothiazole moiety and evaluated their anticonvulsant potential. One compound in particular emerged as a potent anticonvulsant agent (Khokra, Arora, Khan, Kaushik, Saini, & Husain, 2019). Siddiqui et al. (2009) also synthesized benzothiazole derivatives and assessed their anticonvulsant and anti-nociceptive properties, with some showing significant analgesic activity (Siddiqui, Rana, Khan, Haque, Alam, Ahsan, & Ahmed, 2009).

Antimycobacterial Activity

Sathe et al. (2011) synthesized fluorinated benzothiazolo imidazole compounds and assessed their antimicrobial activity, demonstrating promising results (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Synthesis and Photo-Physical Characteristics

Padalkar et al. (2011) focused on the synthesis of novel benzothiazole derivatives and their photo-physical properties, revealing their potential in applications requiring specific optical characteristics (Padalkar, Tathe, Gupta, Patil, Phatangare, & Sekar, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzothiazole derivatives have been found to exhibit anti-tubercular activity .

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c28-23(17-9-11-18(12-10-17)33(29,30)27-13-15-31-16-14-27)25-20-6-2-1-5-19(20)24-26-21-7-3-4-8-22(21)32-24/h1-12H,13-16H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXINDHYVWGHQQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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